

A Technical Guide to 2,4,6-Triiodoaniline: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 2,4,6-Triiodoaniline

Cat. No.: B1296100

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This technical guide provides an in-depth overview of **2,4,6-triiodoaniline**, a crucial intermediate in synthetic organic chemistry and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, historical context, synthesis protocols, and primary applications, with a focus on its role as a precursor to medical imaging agents.

Introduction and Historical Context

While the precise date of the first synthesis of **2,4,6-triiodoaniline** is not prominently documented, its development is intrinsically linked to the broader history of halogenated aromatic compounds and the advent of medical imaging. The journey of iodinated contrast agents began with the use of Lipiodol®, an iodinated oil, in 1921. A significant advancement occurred in 1953 with the marketing of diatrizoate, a water-soluble, tri-iodinated contrast agent derived from triiodobenzoic acid. It is within this context that **2,4,6-triiodoaniline** emerged as a fundamental building block, providing the tri-iodinated benzene core essential for these vital diagnostic tools. Its synthesis is now considered a classical and well-established procedure in organic chemistry.

The primary importance of **2,4,6-triiodoaniline** lies in its role as a precursor to a class of non-ionic X-ray contrast media. The three iodine atoms attached to the benzene ring provide a high electron density, which is effective at attenuating X-rays, thereby enhancing the contrast of medical images.

Chemical and Physical Properties

2,4,6-Triiodoaniline is a solid organic compound notable for its high molecular weight, largely attributable to the three iodine atoms.^[1] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Properties of **2,4,6-Triiodoaniline**

Property	Value
IUPAC Name	2,4,6-triiodoaniline ^[2]
CAS Number	24154-37-8 ^[1]
Molecular Formula	C ₆ H ₄ I ₃ N ^[1]
Molecular Weight	470.82 g/mol ^[1]
Canonical SMILES	<chem>C1=C(C(=C(C(=C1)N)I)I)I</chem> ^[2]
InChI Key	GNOYQZRQXNVAKE-UHFFFAOYSA-N ^[1]
Appearance	Solid ^[3]
Purity (Typical)	≥95% ^[1]

Spectroscopic Data

The symmetrical nature of the **2,4,6-triiodoaniline** molecule leads to a relatively simple NMR spectrum, which is a key tool for its structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by its simplicity due to the molecule's C_{2v} symmetry. The two protons at the C3 and C5 positions are chemically equivalent and thus appear as a single signal.^[1]

Table 2: ¹H NMR Spectroscopic Data for **2,4,6-Triiodoaniline** in CDCl₃

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Ar-H (C3-H, C5-H)	~7.86	Singlet	2H
NH ₂	~4.66	Broad Singlet	2H
Data sourced from BenchChem. [1]			

¹³C NMR Spectroscopy

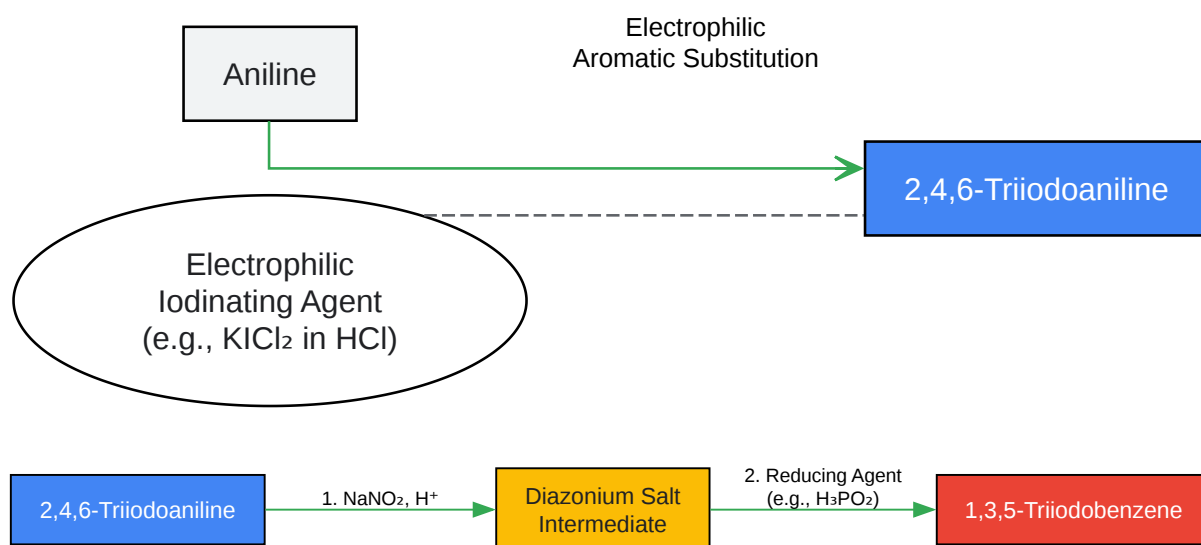
The ¹³C NMR spectrum further confirms the molecular structure. The "heavy atom effect" of iodine results in a strong shielding effect, shifting the signals of the iodine-bound carbons (C2, C4, C6) significantly upfield.[\[1\]](#)

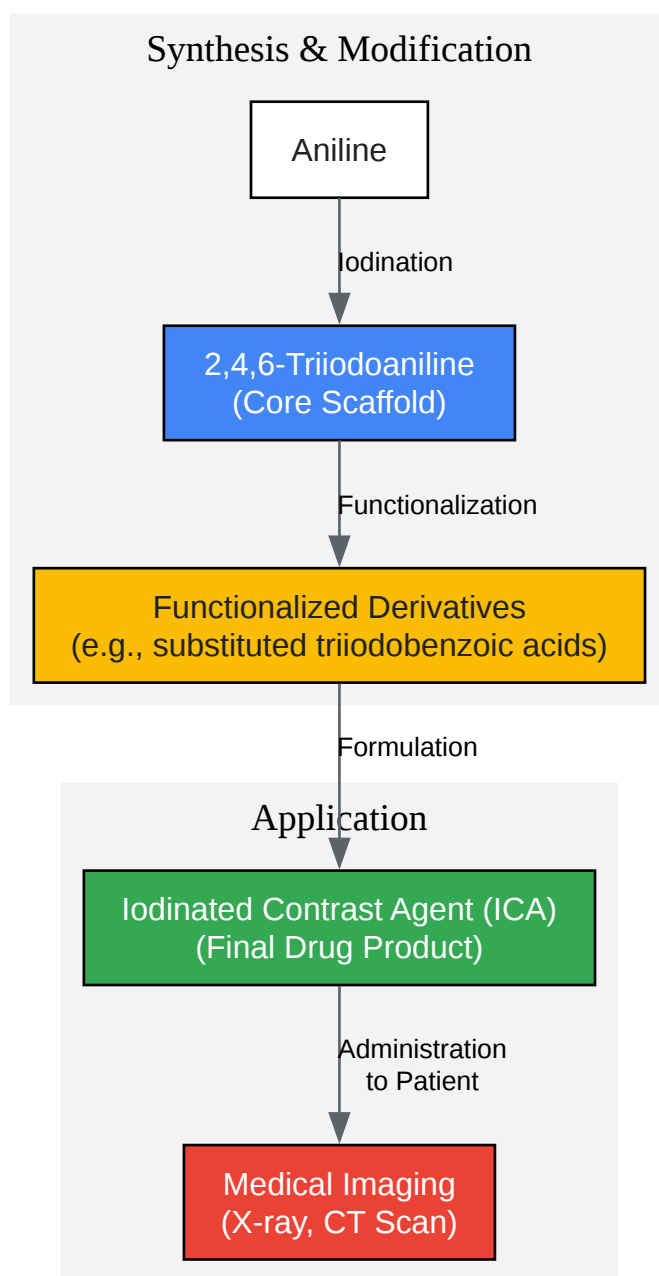
Table 3: ¹³C NMR Spectroscopic Data for **2,4,6-Triiodoaniline** in (CD₃)₂SO

Carbon Assignment	Chemical Shift (δ , ppm)
C1-NH ₂	147.0
C3/C5-H	145.4
C2/C6-I	83.0
C4-I	78.8
Data sourced from BenchChem, citing the IUCr. [1]	

Synthesis and Experimental Protocols

The predominant method for preparing **2,4,6-triiodoaniline** is through the electrophilic aromatic substitution of aniline. The strong activating, *ortho*-, *para*-directing nature of the amino group facilitates the introduction of three iodine atoms onto the aromatic ring.[\[1\]](#)





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References

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